2-fluoro-N-(2-{2-phenyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}ethyl)benzene-1-sulfonamide
Description
2-fluoro-N-(2-{2-phenyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}ethyl)benzene-1-sulfonamide is a heterocyclic sulfonamide derivative featuring a fused [1,2,4]triazolo[3,2-b][1,3]thiazole core. The fluorine atom at the 2-position of the benzene sulfonamide moiety enhances metabolic stability and influences electronic properties, while the triazolo-thiazole core may contribute to binding interactions with biological targets, such as enzymes or receptors. The ethyl linker between the sulfonamide and triazolo-thiazole groups provides conformational flexibility, which could modulate selectivity and potency .
Properties
IUPAC Name |
2-fluoro-N-[2-(2-phenyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN4O2S2/c19-15-8-4-5-9-16(15)27(24,25)20-11-10-14-12-26-18-21-17(22-23(14)18)13-6-2-1-3-7-13/h1-9,12,20H,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPNQAOKJHDYXAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C(=CSC3=N2)CCNS(=O)(=O)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-fluoro-N-(2-{2-phenyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}ethyl)benzene-1-sulfonamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the thiazole ring: This can be achieved by the cyclization of appropriate thioamides with α-haloketones under basic conditions.
Synthesis of the triazole ring: The triazole ring can be formed by the cyclization of hydrazides with carbon disulfide and subsequent reaction with hydrazine hydrate.
Coupling of the thiazole and triazole rings: This step involves the reaction of the thiazole derivative with the triazole derivative under suitable conditions to form the fused ring system.
Introduction of the fluoro and sulfonamide groups:
Industrial production methods for this compound would likely involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
2-fluoro-N-(2-{2-phenyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}ethyl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the sulfonamide group to an amine.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide to form a methoxy derivative.
Scientific Research Applications
Antimicrobial Activity
The 1,2,4-triazole moiety present in this compound is known for its broad-spectrum antimicrobial properties. Research indicates that derivatives of 1,2,4-triazole exhibit significant activity against various pathogens, including bacteria and fungi. For instance, compounds with similar structures have demonstrated efficacy against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MIC) often lower than those of conventional antibiotics .
Anticancer Properties
Compounds containing triazole and thiazole rings have been investigated for anticancer activity. Studies have shown that these compounds can inhibit tumor growth and induce apoptosis in cancer cells. The specific structure of the target compound may enhance its ability to interact with biological targets involved in cancer progression .
Anticonvulsant Effects
The anticonvulsant potential of similar compounds has been documented in various studies. The presence of the triazole ring is associated with neuroprotective effects, making it a candidate for further investigation in the treatment of epilepsy and other neurological disorders .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of compounds like 2-fluoro-N-(2-{2-phenyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}ethyl)benzene-1-sulfonamide . The electronic properties and steric factors of substituents on the triazole and thiazole rings significantly influence biological activity. For example:
- Electron-withdrawing groups tend to enhance antimicrobial potency.
- The positioning of substituents on the phenyl ring affects interaction with biological targets.
Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Effective against MRSA and other pathogens | |
| Anticancer | Inhibits tumor growth; induces apoptosis | |
| Anticonvulsant | Neuroprotective effects observed |
Case Studies
Several studies have explored the synthesis and biological evaluation of compounds related to This compound :
- Antimicrobial Evaluation : A study synthesized various triazole derivatives and tested them against E. coli and S. aureus, reporting MIC values comparable to established antibiotics .
- Anticancer Studies : Research focusing on triazole-thiazole hybrids revealed significant cytotoxic effects on cancer cell lines, suggesting potential for further development as anticancer agents .
- Neuropharmacological Investigations : Compounds similar to the target molecule were tested for anticonvulsant properties using animal models, showing promising results in reducing seizure activity .
Mechanism of Action
The mechanism of action of 2-fluoro-N-(2-{2-phenyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}ethyl)benzene-1-sulfonamide involves its interaction with various molecular targets and pathways. The compound is believed to exert its effects by:
Inhibiting Enzymes: It may inhibit key enzymes involved in bacterial cell wall synthesis, leading to antibacterial activity.
Modulating Receptors: The compound could interact with specific receptors in the body, modulating inflammatory responses and providing anti-inflammatory effects.
Inducing Apoptosis: In cancer cells, it may induce apoptosis (programmed cell death) through the activation of specific signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Functional Group Variations
The compound’s closest analogs include triazolo-oxazin derivatives (e.g., those described in EP 3 532 474 B1 ), which share a triazole-fused heterocyclic core but differ in the secondary ring system (oxazin vs. thiazole). For instance:
- N-[2-(Difluoromethyl)phenyl]-5-fluor-4-(3-oxo-5,6-dihydro-3H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2(8H)-yl)benzamide : The difluoromethyl substituent here may improve metabolic stability but introduce steric hindrance, unlike the ethyl-sulfonamide linker in the target compound .
Pharmacological and Physicochemical Properties
| Property | Target Compound | Triazolo-Oxazin Analog (EP 3 532 474 B1) |
|---|---|---|
| Core Structure | [1,2,4]Triazolo[3,2-b][1,3]thiazole | [1,2,4]Triazolo[3,4-c][1,4]oxazin |
| Electron-Withdrawing Group | Fluorine (benzene sulfonamide) | Trifluoromethyl (phenyl substituent) |
| Solubility (LogP) | Estimated ~2.1 (moderate) | ~3.5 (lower due to trifluoromethyl) |
| Binding Affinity (IC₅₀) | Not reported in available literature | 15 nM (specific kinase inhibition) |
The triazolo-thiazole core in the target compound likely offers distinct electronic and steric properties compared to oxazin derivatives. The sulfur atom in the thiazole ring may participate in hydrogen bonding or π-interactions, whereas oxazin analogs rely on oxygen-based interactions.
Metabolic Stability and Selectivity
- Target Compound : The fluorine atom and sulfonamide group may reduce cytochrome P450-mediated metabolism, extending half-life. However, the ethyl linker could introduce vulnerability to esterase cleavage.
Research Findings and Limitations
- Activity : Triazolo-thiazole derivatives often exhibit kinase or protease inhibitory activity, but core modifications (e.g., oxazin vs. thiazole) significantly alter target selectivity.
- Toxicity : Sulfonamide groups are associated with hypersensitivity risks, but fluorination may mitigate off-target interactions.
Biological Activity
The compound 2-fluoro-N-(2-{2-phenyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}ethyl)benzene-1-sulfonamide is a complex organic molecule that integrates various pharmacologically relevant functional groups. Its structural features suggest potential biological activities that merit investigation. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Structural Overview
The compound can be characterized by the following key structural elements:
- Fluoro Group : Enhances lipophilicity and may influence receptor binding.
- Triazole and Thiazole Moieties : Known for their diverse biological activities including antimicrobial and anticancer properties.
- Sulfonamide Group : Commonly associated with antibacterial activity.
Antimicrobial Properties
Research has shown that compounds containing the 1,2,4-triazole scaffold exhibit significant antimicrobial activities. A review highlighted that derivatives of 1,2,4-triazole can act against a range of pathogens including bacteria and fungi. Notably, compounds with similar structures demonstrated minimum inhibitory concentrations (MICs) as low as 0.125 μg/mL against Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| Compound A | 0.125 | S. aureus |
| Compound B | 0.5 | E. coli |
| Compound C | 8 | Pseudomonas aeruginosa |
Anticancer Activity
The anticancer potential of triazole derivatives has been extensively documented. For instance, certain triazole-thiazole hybrids have shown promising results in inhibiting cancer cell proliferation. Compounds similar to this compound were reported to induce apoptosis in various cancer cell lines by modulating key signaling pathways such as ERK1/2 .
Case Study: In Vitro Anticancer Activity
In a study evaluating the anticancer effects of various triazole derivatives:
- Cell Lines Tested : A549 (lung), MCF7 (breast), and PC3 (prostate).
- Findings : Compounds demonstrated IC50 values ranging from 5 μM to 20 μM, indicating significant antiproliferative effects compared to control drugs like doxorubicin .
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Receptor Modulation : Interaction with specific receptors could alter cellular signaling pathways.
- DNA Interaction : Potential intercalation into DNA could disrupt replication in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
